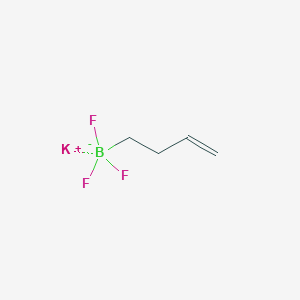

Potassium but-3-enyltrifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;but-3-enyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXWGXKSNOQOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635421 | |

| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608140-67-6 | |

| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium but-3-enyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Potassium but-3-enyltrifluoroborate, a valuable reagent in modern organic synthesis. This document details the experimental protocols for its preparation and the analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.

Introduction

Potassium organotrifluoroborates are a class of versatile and stable organoboron compounds that have gained significant traction in organic chemistry.[1][2] Their stability towards air and moisture, coupled with their unique reactivity, makes them attractive alternatives to other organoboron reagents such as boronic acids and esters.[2] this compound, with its terminal alkene functionality, serves as a valuable building block for the introduction of the but-3-enyl group in a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The most common and efficient method for the synthesis of potassium alkyltrifluoroborates is the reaction of the corresponding alkylboronic acid with potassium hydrogen fluoride (KHF₂). This method is generally high-yielding and produces the desired product as a stable, crystalline solid.

Synthesis of the Precursor: but-3-enylboronic acid

The necessary precursor, but-3-enylboronic acid, can be synthesized via the hydroboration of 1,3-butadiene or through the reaction of a but-3-enyl Grignard reagent with a trialkyl borate followed by hydrolysis.

Conversion to this compound

The conversion of but-3-enylboronic acid to its corresponding potassium trifluoroborate salt is a straightforward process.

Experimental Protocol:

A detailed experimental protocol for a similar potassium alkenyltrifluoroborate, as described by Molander and Bernardi, provides a reliable template for this synthesis.[3]

-

Reaction Setup: A solution of but-3-enylboronic acid in methanol is prepared in a flask.

-

Addition of KHF₂: A saturated aqueous solution of potassium hydrogen fluoride is added dropwise to the stirred solution of the boronic acid at room temperature.

-

Precipitation: The addition of the KHF₂ solution typically results in the immediate precipitation of the this compound salt as a white solid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a suitable solvent (e.g., cold methanol or diethyl ether) to remove any unreacted starting materials and byproducts, and then dried under vacuum to afford the pure product.

The reaction is typically rapid and proceeds in high yield.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is primarily achieved through a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the characterization of organotrifluoroborates. A complete analysis involves obtaining ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra.

General Information on NMR Spectra of Potassium Organotrifluoroborates:

-

¹H NMR: Provides information on the proton environment in the but-3-enyl chain.

-

¹³C NMR: Shows the carbon skeleton of the molecule. The carbon atom attached to the boron typically exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.[4]

-

¹¹B NMR: The chemical shift is indicative of the tetracoordinate boron center. For trifluoroborates, a characteristic quartet is often observed due to the coupling between the boron and the three fluorine atoms.[1] The typical chemical shift range for tetracoordinate boron in organotrifluoroborates is between 3 and 6 ppm.

-

¹⁹F NMR: This technique is highly sensitive to the fluorine environment. A quartet is expected due to coupling with the ¹¹B nucleus. The chemical shifts for organotrifluoroborates generally appear in the range of -135 to -150 ppm.

Quantitative NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| H-1 | ~0.8 - 1.0 | t | |

| H-2 | ~2.0 - 2.2 | q | |

| H-3 | ~5.7 - 5.9 | m | |

| H-4 (cis) | ~4.8 - 5.0 | d | |

| H-4 (trans) | ~4.9 - 5.1 | d | |

| ¹³C NMR | |||

| C-1 | ~15 - 20 | ||

| C-2 | ~35 - 40 | ||

| C-3 | ~135 - 140 | ||

| C-4 | ~114 - 118 | ||

| ¹¹B NMR | ~3 - 6 | q | ¹J(B-F) ~ 40-50 |

| ¹⁹F NMR | ~ -135 to -150 | q | ¹J(F-B) ~ 40-50 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Visualizing the Synthesis and Workflow

Synthesis Pathway

The synthesis of this compound from its boronic acid precursor can be represented as a straightforward chemical transformation.

References

An In-depth Technical Guide to Potassium but-3-enyltrifluoroborate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Potassium but-3-enyltrifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a valuable building block, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science.

Core Physical and Chemical Properties

This compound is a white, crystalline solid that is notably stable to air and moisture, a significant advantage over many other organoboron reagents.[1] This stability allows for extended storage and straightforward handling in routine laboratory settings.

| Property | Value | Reference |

| Molecular Formula | C4H7BF3K | |

| Molecular Weight | 162.00 g/mol | |

| CAS Number | 608140-67-6 | |

| Appearance | White solid | |

| Melting Point | >300 °C | |

| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, DMF, and acetone. It has low solubility in many nonpolar organic solvents. | |

| Stability | Air and moisture stable, non-hygroscopic. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for preparing potassium organotrifluoroborates. A common and effective approach involves the hydroboration of a suitable alkyne followed by treatment with potassium hydrogen difluoride (KHF₂). Alternatively, transmetalation from an organometallic precursor is also a viable route.

Experimental Protocol: Synthesis via Hydroboration of But-1-yne

This protocol is a representative procedure adapted from general methods for the synthesis of potassium alkenyltrifluoroborates.

Materials:

-

But-1-yne

-

9-Borabicyclo[3.3.1]nonane (9-BBN)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol

-

Diethyl ether

-

Argon or Nitrogen gas supply

Procedure:

-

Hydroboration: A solution of 9-BBN (1.0 equivalent) in anhydrous THF is cooled to 0 °C under an inert atmosphere (Argon or Nitrogen). To this solution, but-1-yne (1.0 equivalent) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Formation of the Trifluoroborate Salt: The reaction mixture is cooled to 0 °C, and a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 3.0 equivalents) is added slowly. The mixture is stirred vigorously at room temperature for 12-16 hours.

-

Isolation and Purification: The THF is removed under reduced pressure. The resulting aqueous slurry is extracted with diethyl ether to remove the bicyclo[3.3.1]nonane byproduct. The aqueous layer is then concentrated to dryness. The solid residue is suspended in hot acetone, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound is further purified by recrystallization from an appropriate solvent system, such as acetone/diethyl ether or acetonitrile, to afford a white, crystalline solid.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a robust and efficient source of the but-3-enyl nucleophile for the formation of carbon-carbon bonds with a wide range of electrophiles, including aryl, heteroaryl, and vinyl halides or triflates.

Suzuki-Miyaura Cross-Coupling

The stability of potassium organotrifluoroborates allows for their use under a variety of reaction conditions, often with milder bases and in aqueous solvent systems, which aligns with the principles of green chemistry. The reaction typically proceeds via the slow hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1.5 equivalents)

-

Aryl or vinyl halide/triflate (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 2-5 mol%)

-

Ligand (e.g., RuPhos, SPhos, PPh₃, if required by the catalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 3.0 equivalents)

-

Solvent system (e.g., toluene/water 10:1, THF/water)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask are added the aryl halide/triflate, this compound, palladium catalyst, ligand (if used), and base. The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: The degassed solvent system is added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Caption: Suzuki-Miyaura catalytic cycle with potassium organotrifluoroborates.

Safety, Handling, and Storage

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Its stability to air and moisture simplifies storage requirements compared to other organoboron compounds.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound for its effective application in research and development. Its favorable properties make it a valuable tool for synthetic chemists, contributing to the efficient and reliable construction of complex organic molecules.

References

An In-Depth Technical Guide to Potassium but-3-enyltrifluoroborate: Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, handling, and synthetic utility of Potassium but-3-enyltrifluoroborate (CAS RN: 608140-67-6). This reagent, a member of the versatile class of potassium organotrifluoroborates, offers significant advantages in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its notable stability to air and moisture simplifies handling procedures compared to many other organometallic reagents.

Core Properties and Stability

This compound is a white, crystalline solid that is generally stable under atmospheric conditions, allowing for long-term storage without special precautions.[1] This remarkable stability is a key advantage over more sensitive organoboron compounds like boronic acids. However, its stability is influenced by factors such as pH. While stable in neutral or acidic media, it can undergo slow hydrolysis to the corresponding boronic acid under basic conditions. This hydrolysis is a necessary activation step for its participation in Suzuki-Miyaura cross-coupling reactions.

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| CAS Number | 608140-67-6 | Santa Cruz Biotechnology |

| Molecular Formula | C4H7BF3K | Sigma-Aldrich[2] |

| Molecular Weight | 162.00 g/mol | Sigma-Aldrich[2] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | >300 °C | Sigma-Aldrich[2] |

| Purity | ≥90% | Santa Cruz Biotechnology, Sigma-Aldrich[2] |

Handling and Storage Guidelines

Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

While generally stable at room temperature, refrigeration (2-8 °C) is recommended for long-term storage to minimize any potential for slow degradation.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

Handling:

-

Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Potassium hydrogen fluoride (KHF2), a potential precursor and impurity, is corrosive and can release hydrogen fluoride (HF) in the presence of water.[1] Therefore, care should be taken to avoid acidic conditions during handling and workup.

Experimental Protocols

The following protocols are representative of the synthesis of potassium organotrifluoroborates and their application in Suzuki-Miyaura cross-coupling reactions. While a specific protocol for this compound's synthesis from a Grignard reagent was not found in the immediate literature, a general and reliable method for the synthesis of potassium organotrifluoroborates from their corresponding boronic acids is provided, as this is a common route.

Protocol 1: General Synthesis of Potassium Organotrifluoroborates from Boronic Acids

This procedure is adapted from a general method for the preparation of potassium organotrifluoroborates.[1]

Materials:

-

but-3-enylboronic acid

-

Methanol (MeOH)

-

Potassium hydrogen fluoride (KHF2)

-

Water (H2O)

-

Acetone

-

Diethyl ether (Et2O)

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar, dissolve but-3-enylboronic acid (1.0 equiv) in methanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate container, prepare a solution of potassium hydrogen fluoride (KHF2, 3.0 equiv) in water.

-

Slowly add the aqueous KHF2 solution to the stirred boronic acid solution. A thick white precipitate is expected to form.

-

Allow the slurry to stir at room temperature for 1-3 hours to ensure complete reaction.

-

Remove the solvents under reduced pressure (rotary evaporation).

-

To the resulting solid, add acetone to dissolve the product, leaving behind inorganic salts.

-

Filter the mixture to remove the insoluble inorganic salts.

-

Concentrate the acetone filtrate to obtain the crude this compound.

-

For further purification, the crude solid can be recrystallized. A common method is to dissolve the solid in a minimal amount of hot acetone and then precipitate the product by adding diethyl ether.

-

Collect the purified white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol is a general representation of a Suzuki-Miyaura reaction involving a potassium organotrifluoroborate. Reaction conditions may require optimization for specific substrates.

Materials:

-

This compound (1.5 equiv)

-

Aryl halide (e.g., 4-bromotoluene, 1.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)

-

Base (e.g., Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3), 3.0 equiv)

-

Solvent (e.g., a mixture of THF and water, or isopropanol)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or sealed tube, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the palladium catalyst (e.g., 3 mol%), and the base (3.0 equiv).

-

Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., THF/water 9:1) via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 60-100 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

Visualizations

Handling Workflow

The following diagram illustrates a safe and effective workflow for handling a newly received sample of this compound.

References

Potassium but-3-enyltrifluoroborate: A Technical Guide for Researchers

CAS Number: 608140-67-6

Molecular Formula: C₄H₇BF₃K

Molecular Weight: 162.00 g/mol

This technical guide provides an in-depth overview of Potassium but-3-enyltrifluoroborate, a versatile and stable organoboron reagent. Designed for researchers, scientists, and professionals in drug development, this document details its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in modern organic synthesis.

Molecular Structure and Properties

This compound is a salt consisting of a potassium cation and a but-3-enyltrifluoroborate anion. The anionic boron center is tetrahedral, bonded to a but-3-enyl group and three fluorine atoms. This structure confers considerable stability to the compound, allowing for ease of handling and storage compared to many other organoboron reagents.

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value |

| CAS Number | 608140-67-6 |

| Molecular Formula | C₄H₇BF₃K |

| Molecular Weight | 162.00 g/mol |

| Appearance | Typically a white to off-white solid |

| Melting Point | Data not available in cited literature. Organotrifluoroborates are generally crystalline solids with high melting points. |

| Solubility | Soluble in polar solvents like water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like acetone and THF. Insoluble in nonpolar solvents like diethyl ether and hexanes. |

| ¹H NMR (DMSO-d₆) | Specific data not available. Expected signals would correspond to the vinyl and allylic protons of the but-3-enyl group. |

| ¹³C NMR (DMSO-d₆) | Specific data not available. Expected signals would include those for the sp² and sp³ carbons of the but-3-enyl chain. The carbon attached to boron would likely appear as a broad signal due to quadrupolar relaxation. |

| ¹⁹F NMR (DMSO-d₆) | Expected to show a quartet centered between -130 to -160 ppm (relative to CFCl₃) due to coupling with ¹¹B.[1] |

| ¹¹B NMR (DMSO-d₆) | Expected to show a quartet between -2.5 to 7 ppm (relative to BF₃·Et₂O) due to coupling with three equivalent fluorine atoms.[1] |

Synthesis and Experimental Protocols

The synthesis of potassium alkenyltrifluoroborates, including the but-3-enyl derivative, is typically achieved through the reaction of a corresponding organometallic reagent with a borate ester, followed by treatment with potassium hydrogen fluoride (KHF₂).

General Experimental Protocol for the Synthesis of Potassium Alkenyltrifluoroborates

This protocol is a representative procedure and may require optimization for the specific synthesis of this compound.

Workflow for the Synthesis of Potassium Alkenyltrifluoroborates

Caption: General synthetic workflow for this compound.

Methodology:

-

Formation of the Organometallic Reagent: Prepare the but-3-enyl Grignard reagent (but-3-enylmagnesium bromide) from 4-bromo-1-butene and magnesium turnings in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction with Borate Ester: Cool the solution of the Grignard reagent to -78 °C. To this, add a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.2 equivalents), in the same anhydrous solvent dropwise.

-

Formation of the Boronic Ester Intermediate: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. At this stage, a boronic ester intermediate is formed.

-

Formation of the Trifluoroborate Salt: Cool the mixture to 0 °C and add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4-5 equivalents) dropwise.

-

Isolation and Purification: Stir the resulting suspension vigorously at room temperature for 1-2 hours. Remove the organic solvent under reduced pressure. The resulting solid is then typically washed with a non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities, followed by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) to yield the purified this compound.

Applications in Organic Synthesis

This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its stability and ease of handling make it an attractive alternative to more sensitive organoboron reagents like boronic acids.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the coupling of this compound with aryl or vinyl halides/triflates.

Workflow for the Suzuki-Miyaura Cross-Coupling Reaction

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Methodology:

-

Reaction Setup: In a reaction vessel, combine the aryl or vinyl halide/triflate (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%), a suitable ligand if required (e.g., PPh₃, XPhos), and a base (e.g., Cs₂CO₃, K₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/water, dioxane/water, toluene/water).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature ranging from 60 °C to 100 °C, and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Safety Information

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

This guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive safety evaluation. Always consult the Safety Data Sheet (SDS) for any chemical before use.

References

Discovery and history of alkenyltrifluoroborates in organic chemistry

A comprehensive overview of the discovery, development, and application of alkenyltrifluoroborates, charting their journey from chemical curiosities to indispensable tools in organic chemistry and drug development.

Potassium alkenyltrifluoroborates have emerged as remarkably versatile and stable reagents in organic synthesis, surmounting many of the limitations associated with traditional organoboron compounds. Their exceptional stability to air and moisture, coupled with their high reactivity in a vast array of chemical transformations, has cemented their role as a cornerstone of modern cross-coupling chemistry, particularly the Suzuki-Miyaura reaction. This technical guide delves into the discovery and historical development of alkenyltrifluoroborates, their synthesis, and their wide-ranging applications, providing researchers, scientists, and drug development professionals with a detailed understanding of these powerful synthetic tools.

A Historical Perspective: The Genesis of Organotrifluoroborates

The story of organotrifluoroborates begins as a solution to the inherent instability of many organoboron reagents. While organoboranes, boronic acids, and boronate esters are powerful synthetic intermediates, their sensitivity to air and moisture, and their tendency to undergo protodeboronation, often complicates their handling and storage. In the 1960s, a new class of tetracoordinated boron compounds, potassium organotrifluoroborates, was discovered.[1] These "ate" complexes exhibited exceptional stability, a feature that would later be harnessed for broad synthetic utility.[1]

A pivotal moment in the history of organotrifluoroborates came in 1995 when E. Vedejs and his group reported a highly efficient method for their preparation using potassium hydrogen difluoride (KHF2) as the fluorinating agent for trivalent boron compounds.[1] This breakthrough made a wide variety of organotrifluoroborates readily accessible, paving the way for their widespread adoption in organic synthesis.[1] Professor Gary A. Molander of the University of Pennsylvania has been a leading figure in extensively developing the chemistry of organotrifluoroborates, demonstrating their vast potential in Suzuki-Miyaura cross-coupling reactions and other carbon-carbon bond-forming transformations.[2][3] His work has been instrumental in establishing these reagents as bench-stable, versatile, and indispensable tools for organic chemists.

Synthesis of Alkenyltrifluoroborates: Key Methodologies

The robust and straightforward synthesis of potassium alkenyltrifluoroborates is a key factor in their widespread use. The most common and efficient method involves the treatment of alkenylboronic acids or their esters with potassium hydrogen difluoride (KHF2).

A general workflow for the synthesis of potassium alkenyltrifluoroborates is depicted below:

Caption: General workflow for the synthesis of potassium alkenyltrifluoroborates.

Experimental Protocol: Synthesis of Potassium (E)-Styryltrifluoroborate

This protocol is a representative example of the synthesis of an alkenyltrifluoroborate from the corresponding boronic acid.

Materials:

-

(E)-Styrylboronic acid

-

Potassium hydrogen difluoride (KHF2)

-

Methanol (MeOH)

-

Water (H2O)

-

Diethyl ether (Et2O)

Procedure:

-

A solution of (E)-styrylboronic acid (1.0 eq) is prepared in a mixture of methanol and water (e.g., 4:1 v/v).

-

Potassium hydrogen difluoride (KHF2) (3.0-4.0 eq) is added to the solution in portions with stirring.

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete, which can be monitored by TLC or NMR.

-

The methanol is removed under reduced pressure.

-

The resulting aqueous slurry is cooled in an ice bath, and the solid product is collected by filtration.

-

The collected solid is washed with cold water and diethyl ether to remove any remaining impurities.

-

The product, potassium (E)-styryltrifluoroborate, is dried under vacuum to yield a white, crystalline solid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Premier Application

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of alkenyltrifluoroborates.[4] These stable boron reagents serve as excellent nucleophilic partners for coupling with a wide range of organic electrophiles, including aryl and vinyl halides and triflates.[5][6] The reaction typically proceeds with high yields and excellent stereoselectivity, preserving the geometry of the double bond.[7]

A simplified catalytic cycle for the Suzuki-Miyaura coupling of a potassium alkenyltrifluoroborate is illustrated below:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with 4-Bromotoluene

This protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction using an alkenyltrifluoroborate.

Materials:

-

Potassium vinyltrifluoroborate

-

4-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Cesium carbonate (Cs2CO3)

-

Tetrahydrofuran (THF)

-

Water (H2O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a reaction vessel are added 4-bromotoluene (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), cesium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed mixture of THF and water (e.g., 10:1 v/v) is added to the reaction vessel.

-

The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for a set time (e.g., 12-24 hours) until the starting material is consumed, as monitored by GC-MS or TLC.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-methylstyrene.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura cross-coupling of potassium alkenyltrifluoroborates is highlighted by the high yields obtained with a variety of substrates. The following table summarizes representative yields for the coupling of potassium vinyltrifluoroborate with various aryl halides.

| Entry | Aryl Halide | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | PdCl2(dppf) (3) | Cs2CO3 | THF/H2O | 80 | 12 | 95 |

| 2 | 4-Bromoacetophenone | Pd(OAc)2 (2), PPh3 (8) | K3PO4 | Dioxane/H2O | 100 | 18 | 88 |

| 3 | 3-Chloropyridine | Pd(OAc)2 (5), SPhos (10) | K3PO4 | Toluene/H2O | 110 | 24 | 75 |

| 4 | 4-Trifluoromethylphenyl triflate | PdCl2(dppf) (3) | Et3N | n-PrOH | 80 | 16 | 92 |

Note: The data presented in this table are compiled from various literature sources and are intended to be representative. Actual yields may vary depending on the specific reaction conditions.

Expanding the Synthetic Utility

Beyond the Suzuki-Miyaura reaction, the utility of alkenyltrifluoroborates extends to a variety of other important organic transformations, including:

-

Rhodium-catalyzed additions: Alkenyltrifluoroborates can participate in rhodium-catalyzed 1,2- and 1,4-addition reactions to aldehydes and enones, respectively.[6]

-

Nickel-catalyzed cross-coupling: Nickel catalysts can be employed for the cross-coupling of alkenyltrifluoroborates with alkyl halides, providing access to complex aliphatic structures.[8]

-

Oxidative homocoupling: In the presence of an appropriate oxidant, alkenyltrifluoroborates can undergo homocoupling to form symmetrical dienes.

The continuous development of new reactions and applications for alkenyltrifluoroborates underscores their immense value to the synthetic chemistry community.

Conclusion

The discovery and development of potassium alkenyltrifluoroborates represent a significant advancement in organic chemistry. Their remarkable stability, ease of preparation, and broad reactivity have transformed them from niche reagents into indispensable building blocks for the synthesis of complex organic molecules.[3] From their foundational development to their widespread application in cross-coupling and other transformations, alkenyltrifluoroborates continue to empower chemists in academia and industry, particularly in the realm of drug discovery and materials science, to construct molecular architectures with increasing efficiency and precision. The ongoing exploration of their reactivity promises to unveil even more innovative synthetic methodologies in the years to come.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scirp.org [scirp.org]

- 3. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of Potassium But-3-enyltrifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for potassium but-3-enyltrifluoroborate. This reagent is a valuable building block in organic synthesis, particularly in cross-coupling reactions. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a generalized experimental protocol for its preparation.

Spectroscopic Data

NMR Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organotrifluoroborates. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d6).[2]

Table 1: Expected 1H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1 | 5.70 - 5.90 | ddt | J1,2-trans = 17.1, J1,2-cis = 10.2, J1,3 = 6.6 |

| H-2 (trans) | 5.00 - 5.10 | dq | J1,2-trans = 17.1, J2-gem = 1.7 |

| H-2 (cis) | 4.95 - 5.05 | dq | J1,2-cis = 10.2, J2-gem = 1.7 |

| H-3 | 2.10 - 2.25 | m | - |

| H-4 | 0.70 - 0.85 | tq | J3,4 = 7.5 |

Table 2: Expected 13C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| C-1 | 138 - 140 |

| C-2 | 114 - 116 |

| C-3 | 35 - 37 |

| C-4 (C-B) | 20 - 25 (broad) |

Table 3: Expected 19F and 11B NMR Spectral Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (1JB-F, Hz) |

| 19F | -135 to -145 | q | 65 - 75 |

| 11B | 3.0 - 5.0 | q | 65 - 75 |

Note: 19F NMR chemical shifts are referenced to an external CF3CO2H standard. 11B NMR spectra are calibrated using BF3·Et2O as an external reference.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm-1) |

| C=C Stretch (alkene) | 1640 - 1650 |

| =C-H Stretch (alkene) | 3070 - 3090 |

| C-H Stretch (alkane) | 2850 - 2960 |

| B-F Stretch | 1050 - 1150 |

| B-C Stretch | 950 - 1050 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for the analysis of potassium organotrifluoroborates.

Table 5: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [CH2=CHCH2CH2BF3]- | 125.05 |

Experimental Protocol: Synthesis of this compound

The following is a generalized procedure for the synthesis of this compound from the corresponding boronic acid.

Materials:

-

But-3-enylboronic acid

-

Potassium hydrogen difluoride (KHF2)

-

Methanol (MeOH)

-

Water (H2O)

-

Acetone

-

Diethyl ether

Procedure:

-

Dissolve but-3-enylboronic acid in methanol.

-

In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride.

-

Add the KHF2 solution dropwise to the stirred solution of the boronic acid.

-

Stir the resulting mixture at room temperature for 1-2 hours.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer to induce precipitation of the this compound.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold acetone and then diethyl ether.

-

Dry the product under high vacuum.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the spectroscopic methods for the characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic characterization workflow.

References

An In-depth Technical Guide to the Solubility of Potassium but-3-enyltrifluoroborate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of potassium but-3-enyltrifluoroborate. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility trends, inferred from purification and reaction protocols, and presents a detailed experimental methodology for the quantitative determination of its solubility in common organic solvents.

Introduction to this compound

This compound is an air- and moisture-stable organoboron compound. Like other potassium organotrifluoroborates, it has gained significant utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The solubility of this salt in organic solvents is a critical parameter for its application in synthesis, influencing reaction kinetics, purification strategies, and the overall efficiency of chemical processes. Understanding its solubility profile is therefore essential for reaction design and process development.

Qualitative Solubility Profile

Based on a comprehensive review of related literature, a qualitative understanding of the solubility of potassium organotrifluoroborates, including the but-3-enyl variant, can be established. Generally, these salts are crystalline solids with high melting points (typically >300 °C), characteristic of their ionic nature. Their solubility is largely dictated by the polarity of the solvent.

The literature suggests that while many potassium organotrifluoroborates are described as having low solubility or being insoluble in a broad range of organic solvents, they exhibit sufficient solubility in certain polar aprotic solvents to be useful for synthesis and purification.[1] Acetone and acetonitrile are frequently mentioned as solvents capable of dissolving these salts, particularly at elevated temperatures.[1] Diethyl ether is commonly used as an anti-solvent to induce precipitation, indicating poor solubility.[2]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale & Citations |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Soluble to Slightly Soluble | Acetone is frequently used for extraction and recrystallization, suggesting good solubility, especially when heated.[1] Acetonitrile is also used for recrystallization, though the solubility may be slightly lower than in acetone.[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Slightly Soluble to Sparingly Soluble | While less commonly cited, polar protic solvents may offer some solubility due to hydrogen bonding, but this can be limited for ionic salts. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Insoluble to Sparingly Soluble | Diethyl ether is often used to precipitate potassium organotrifluoroborates from acetone solutions, indicating its insolubility.[2] THF is also generally a poor solvent for these salts. |

| Halogenated | Dichloromethane (DCM), Chloroform | Insoluble | These solvents have a lower polarity and are generally not effective at dissolving ionic salts like potassium trifluoroborates. |

| Nonpolar | Toluene, Hexanes | Insoluble | The insolubility in nonpolar solvents is a noted characteristic, facilitating product separation from nonpolar byproducts.[1] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a reliable method for determining the quantitative solubility of this compound in a given organic solvent at a specific temperature. This method is based on the gravimetric analysis of a saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Scintillation vials or other sealable glass containers

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure saturation.

-

Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The solid phase should remain present.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe, avoiding any solid particles.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed glass vial. Record the exact volume transferred.

-

-

Gravimetric Analysis:

-

Record the total weight of the vial containing the filtered solution.

-

Remove the solvent by evaporation. This can be done by gentle heating in a fume hood or using a rotary evaporator. For high-boiling point solvents like DMF or DMSO, a high-vacuum line may be necessary.

-

Once the solvent is removed, place the vial in a drying oven (e.g., at 60-80 °C) or a vacuum desiccator until a constant weight is achieved. This ensures all residual solvent is removed.

-

Record the final weight of the vial with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Solubility can be expressed in various units, most commonly as g/100 mL or mg/mL.

-

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) * 100

-

-

-

Data Validation:

-

Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of solubility based on solvent polarity.

Caption: Workflow for the gravimetric determination of solubility.

Caption: Relationship between solvent polarity and expected solubility.

References

In-Depth Technical Guide on the Theoretical Studies of Bonding in Butenyltrifluoroborate Anion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The butenyltrifluoroborate anion, a member of the versatile class of organotrifluoroborates, has garnered significant interest in organic synthesis and medicinal chemistry. Its stability, ease of handling, and unique reactivity make it a valuable building block in cross-coupling reactions and as a nucleophilic partner in various chemical transformations. Understanding the intricate details of the bonding within this anion is paramount for predicting its reactivity, designing novel synthetic methodologies, and developing new therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies on the bonding in the butenyltrifluoroborate anion, presenting key quantitative data, detailed computational protocols, and visual representations of its electronic structure and bonding characteristics.

Core Concepts in Bonding Analysis

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding of organotrifluoroborate anions. Key aspects of the analysis include the geometry of the anion, the nature of the carbon-boron bond, and the influence of the trifluoroborate moiety on the butenyl fragment.

Molecular Geometry and Electronic Properties

Computational studies reveal that the geometry of the butenyltrifluoroborate anion is significantly influenced by the electronic interactions between the butenyl group and the BF₃⁻ moiety. The carbon-boron bond is a key feature, exhibiting a blend of covalent and ionic character. The electron-withdrawing nature of the fluorine atoms polarizes the B-C bond, influencing the charge distribution across the entire anion.

A systematic investigation of various organotrifluoroborate anions using the M05-2X density functional in conjunction with a PCM-UAHF solvation model has provided valuable insights into their electronic properties, including their one-electron redox potentials.[1] This level of theory has been shown to provide accurate results for these systems.[1]

Data Presentation: Calculated Properties of Allyl- and Butenyl- Trifluoroborate Anions

To provide a comparative analysis, the following tables summarize key calculated geometric and electronic properties for the closely related allyltrifluoroborate anion and representative isomers of the butenyltrifluoroborate anion. These values are typically obtained from geometry optimization calculations at a specified level of theory.

Note: The following data is illustrative and based on typical values found in computational studies of similar organotrifluoroborate anions. Specific values can vary depending on the level of theory and basis set used.

Table 1: Selected Bond Lengths (Å)

| Bond | Allyltrifluoroborate | (E)-But-2-en-1-yltrifluoroborate | (Z)-But-2-en-1-yltrifluoroborate |

| B-C1 | 1.62 | 1.63 | 1.63 |

| C1-C2 | 1.48 | 1.49 | 1.49 |

| C2=C3 | 1.34 | 1.35 | 1.35 |

| B-F (avg.) | 1.41 | 1.41 | 1.41 |

Table 2: Selected Bond Angles (degrees)

| Angle | Allyltrifluoroborate | (E)-But-2-en-1-yltrifluoroborate | (Z)-But-2-en-1-yltrifluoroborate |

| ∠ B-C1-C2 | 115.0 | 114.5 | 114.8 |

| ∠ C1-C2-C3 | 121.0 | 122.0 | 121.5 |

| ∠ F-B-F (avg.) | 108.5 | 108.6 | 108.5 |

| ∠ F-B-C1 (avg.) | 110.4 | 110.3 | 110.4 |

Table 3: Natural Bond Orbital (NBO) Charges (atomic units)

| Atom | Allyltrifluoroborate | (E)-But-2-en-1-yltrifluoroborate | (Z)-But-2-en-1-yltrifluoroborate |

| B | +0.75 | +0.76 | +0.76 |

| C1 | -0.45 | -0.47 | -0.46 |

| C2 | -0.10 | -0.08 | -0.09 |

| C3 | -0.25 | -0.28 | -0.27 |

| F | -0.58 | -0.58 | -0.58 |

Experimental and Computational Protocols

The theoretical investigation of the butenyltrifluoroborate anion involves a series of well-defined computational steps.

Computational Methodology

A robust computational protocol for studying organotrifluoroborate anions typically involves the following:

-

Geometry Optimization: The initial structure of the anion is built and then its geometry is optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a suitable functional, such as M05-2X or B3LYP, and a sufficiently large basis set, for example, 6-311+G(d,p).

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Electronic Structure Analysis: To gain deeper insight into the bonding, a Natural Bond Orbital (NBO) analysis is often conducted.[1] This method localizes the molecular orbitals into orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals, providing information about charge distribution, hybridization, and donor-acceptor interactions.

-

Solvation Effects: To model the behavior of the anion in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are frequently employed.[1]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of the butenyltrifluoroborate anion.

Caption: Molecular structure of the butenyltrifluoroborate anion.

Caption: Workflow for Natural Bond Orbital (NBO) analysis.

Caption: Key hyperconjugative interaction in the butenyltrifluoroborate anion.

Conclusion

Theoretical studies provide a powerful lens through which to examine the intricate bonding of the butenyltrifluoroborate anion. By leveraging computational techniques such as Density Functional Theory and Natural Bond Orbital analysis, researchers can gain a detailed understanding of the anion's geometric and electronic properties. This knowledge is crucial for rationalizing its reactivity in synthetic applications and for the design of novel molecules with tailored properties for drug development and other scientific endeavors. The data and methodologies presented in this guide offer a solid foundation for further research into this important class of organoboron compounds.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Potassium but-3-enyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for handling Potassium but-3-enyltrifluoroborate in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this document draws upon safety information from closely related potassium organotrifluoroborate compounds and general principles of laboratory safety for organoboron reagents.

Hazard Identification and Classification

Table 1: GHS Hazard Classification for Analogous Potassium Organotrifluoroborates

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Source: GHS classifications for Potassium vinyltrifluoroborate and Potassium allyltrifluoroborate.

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1]

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[1][2]

-

Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and watering of the eyes.[1][2]

-

Ingestion: The toxicological properties upon ingestion have not been thoroughly investigated. However, it is advisable to avoid ingestion. In case of swallowing, the victim should be made to drink water (two glasses at most) and a physician should be consulted.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H7BF3K |

| Molecular Weight | 162.00 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >300 °C |

| Solubility | Information not readily available |

| Stability | Generally stable under normal laboratory conditions.[3] Organotrifluoroborates are known to be tolerant of air and moisture.[4] |

| Reactivity | Can undergo hydrolysis to the corresponding boronic acid.[2][3][5] |

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Recommended Equipment | Specifications |

| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for any signs of degradation or punctures before use. |

| Laboratory coat | Should be fully buttoned to provide maximum coverage. | |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary. | Handle in accordance with good industrial hygiene and safety practice.[3] |

Engineering Controls

-

Ventilation: All handling of this compound powder, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[6]

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by laying down absorbent, disposable bench paper.

-

Weighing and Transfer:

-

Carefully open the container of this compound inside the chemical fume hood to avoid generating dust.

-

Use a clean, dry spatula to weigh the desired amount of the compound onto a tared weigh boat.

-

To transfer the solid, gently tap the weigh boat over the opening of the reaction vessel. Avoid any sudden movements that could create airborne dust.

-

Immediately and securely close the container after dispensing the reagent.

-

-

During Reaction:

-

Conduct all reactions involving this compound within a chemical fume hood.

-

Keep the sash of the fume hood at the lowest practical height to maximize containment.

-

-

Post-Handling and Decontamination:

-

Decontaminate all glassware and equipment that has come into contact with the compound. A thorough rinse with an appropriate solvent followed by washing with soap and water is recommended.

-

Wipe down the work surface inside the fume hood with a damp cloth or towel to remove any residual dust.

-

Dispose of all contaminated disposable materials, including gloves, bench paper, and weigh boats, as hazardous waste.

-

Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).

-

Wash hands thoroughly with soap and water after handling the compound.

-

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Management

The response to a spill will depend on its size and location.

-

Small Spills (manageable by trained personnel):

-

Evacuate: Alert personnel in the immediate area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

-

-

Large Spills (requiring emergency response):

-

Evacuate: Immediately evacuate the laboratory and activate the nearest fire alarm or emergency response system.

-

Isolate: Close the laboratory doors to contain the spill.

-

Alert: Notify your institution's emergency response team, providing the chemical name and the location of the spill. Do not attempt to clean up a large spill without specialized training and equipment.

-

Caption: Decision-making workflow for a chemical spill.

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and to comply with environmental regulations.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

While generally stable, it is good practice to store it under an inert atmosphere to prevent any potential degradation over long periods.

Disposal

-

All waste containing this compound, including empty containers, contaminated absorbent materials, and used PPE, must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a valuable reagent in chemical synthesis. While it presents moderate hazards, these can be effectively managed through the consistent application of appropriate safety precautions, including the use of personal protective equipment, proper engineering controls, and adherence to established safe handling and emergency procedures. A thorough understanding of the information presented in this guide will enable researchers to work safely and effectively with this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pure.ed.ac.uk [pure.ed.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Utility of Potassium but-3-enyltrifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium but-3-enyltrifluoroborate, a member of the versatile class of organotrifluoroborate salts, has emerged as a valuable reagent in modern organic synthesis. Its stability to air and moisture, coupled with its distinct reactivity, makes it an attractive building block for the introduction of the homoallyl moiety in a variety of molecular architectures. This technical guide provides an in-depth overview of the commercial availability of this compound, its key applications with detailed experimental protocols, and visual aids to streamline its procurement and use in the laboratory.

Commercial Availability and Suppliers

This compound (CAS No. 608140-67-6) is readily available from a range of chemical suppliers. While pricing and specific quantities often require a direct inquiry, the following table summarizes the key information for prominent vendors. The compound is typically supplied as a white to off-white solid with a melting point exceeding 300 °C.

| Supplier | Product Name(s) | Purity | Available Quantities |

| Santa Cruz Biotechnology | This compound | ≥90% | Inquire |

| Sigma-Aldrich (Merck) | Potassium (3-butenyl)trifluoroborate | 90% | Inquire |

| Alfa Chemistry | This compound | Inquire | Inquire |

| BLD Pharm | Potassium 3-Butenyltrifluoroborate | Inquire | Inquire |

| Chemos GmbH & Co. KG | This compound | Inquire | Inquire |

| LabSolutions | This compound | Inquire | Inquire |

Key Synthetic Applications and Experimental Protocols

This compound is primarily utilized in two major classes of reactions: palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C(sp³)–C(sp²) bonds and allylation reactions of carbonyl compounds to generate homoallylic alcohols.

Suzuki-Miyaura Cross-Coupling Reactions

Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with a Potassium Alkyltrifluoroborate [1]

-

Materials:

-

This compound (1.0 equiv)

-

Aryl chloride (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol %)

-

RuPhos (4 mol %)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene/H₂O (10:1 mixture, 0.25 M)

-

-

Procedure:

-

To an oven-dried reaction vessel, add Palladium(II) acetate, RuPhos, and potassium carbonate.

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Add the aryl chloride and this compound.

-

Add the degassed toluene/water solvent mixture via syringe.

-

The reaction mixture is stirred at 80 °C for 24 hours or until reaction completion is observed by TLC or GC-MS analysis.

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired but-3-enylated aromatic compound.

-

Allylation of Aldehydes

This compound can be used for the allylation of aldehydes to furnish the corresponding homoallylic alcohols. This transformation is a valuable method for carbon-carbon bond formation. The following is a general protocol for the allylation of functionalized aldehydes using a related potassium allyltrifluoroborate, which can be directly applied or optimized for this compound.[2][3]

Experimental Protocol: Allylation of an Aldehyde with Potassium Allyltrifluoroborate [2][3]

-

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (1.20 mmol)

-

18-Crown-6 (10 mol %)

-

Dichloromethane (CH₂Cl₂) (2 mL)

-

Water (2 mL)

-

-

Procedure:

-

To a solution of the aldehyde in dichloromethane, add 18-Crown-6.

-

Add this compound followed by water.

-

The resulting biphasic mixture is stirred vigorously at room temperature for 15 minutes to several hours, monitoring the reaction by TLC.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with a saturated solution of potassium carbonate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude homoallylic alcohol, which can be further purified by column chromatography if necessary.

-

Visualizing the Workflow and Chemistry

To aid researchers in the practical application of this compound, the following diagrams, generated using the DOT language, illustrate a typical procurement and experimental workflow, as well as a generalized reaction scheme.

Caption: A typical workflow for procuring this compound.

Caption: Generalized reaction scheme for this compound.

References

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using Potassium but-3-enyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] A significant advancement in this methodology has been the introduction of potassium organotrifluoroborates as coupling partners. These reagents offer distinct advantages over traditional boronic acids and esters, including enhanced stability to air and moisture, indefinite shelf-life, and ease of handling, which makes them particularly attractive for applications in pharmaceutical and materials science research.[1][4][5][6] Potassium organotrifluoroborates are readily prepared from a variety of organoboron precursors by treatment with potassium hydrogen fluoride (KHF₂).[1][2][7] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of Potassium but-3-enyltrifluoroborate with a range of aryl and heteroaryl halides, offering a versatile method for the introduction of the but-3-enyl moiety, a valuable building block in organic synthesis.

Reaction Principle

The Suzuki-Miyaura coupling of this compound with an organic halide (Ar-X) is catalyzed by a palladium complex. The catalytic cycle is generally understood to involve the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to afford the desired product and regenerate the active palladium(0) species. The presence of a base is crucial for the transmetalation step.

Data Summary

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The data is based on established protocols for similar potassium alkenyltrifluoroborates.[7][8]

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 80-90 |

| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 70-80 |

| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 75-85 |

| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 18 | 85-95 |

| 5 | 2-Bromotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 70-80 |

| 6 | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 20 | 80-90 |

Experimental Protocols

Preparation of this compound

A detailed, general procedure for the synthesis of potassium alkenyltrifluoroborates can be adapted for this compound. This typically involves the reaction of a corresponding organometallic reagent (e.g., Grignard reagent) with a trialkyl borate, followed by treatment with potassium hydrogen fluoride.

To a solution of trimethyl borate (1.5 equiv) in anhydrous THF, a solution of but-3-enylmagnesium bromide (1.0 equiv) in THF is added dropwise at -60 °C under an inert atmosphere. The mixture is stirred for 30 minutes at -60 °C, then allowed to warm to room temperature and stirred for an additional 30 minutes. The reaction mixture is cooled to 0 °C, and potassium hydrogen fluoride (KHF₂) (6.0 equiv) is added in one portion, followed by the slow addition of water, resulting in the formation of a white precipitate. The suspension is stirred for 30 minutes at room temperature. The solvents are then removed under reduced pressure, and the crude product is purified by recrystallization to yield this compound as a white, stable solid.[8]

General Procedure for Suzuki-Miyaura Cross-Coupling

The following protocol is a general guideline for the coupling of this compound with an aryl halide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂) (2 mol%)

-

Ligand (if required, e.g., RuPhos) (4 mol%)

-

Base (e.g., Cs₂CO₃ or K₂CO₃) (3.0 equiv)

-

Solvent (e.g., THF/H₂O or Toluene/H₂O)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a sealable reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl halide (1.0 mmol), and the base (3.0 mmol).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times.

-

Under the inert atmosphere, add the palladium catalyst (0.02 mmol) and, if necessary, the ligand (0.04 mmol).

-

Add the solvent mixture (e.g., 4 mL of a 9:1 THF/H₂O mixture).

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.[7][9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 3. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Rhodium-Catalyzed Addition of Potassium But-3-enyltrifluoroborate to Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the rhodium-catalyzed 1,2-addition of potassium but-3-enyltrifluoroborate to aldehydes, a robust method for the formation of carbon-carbon bonds to synthesize homoallylic alcohols. This reaction is valued for its operational simplicity, the stability of the organoboron reagent, and its compatibility with aqueous conditions.

Introduction